CB1 Cannabinoid Receptor Functional Agonist Activity vs. Cannabinol (CBN)
A BindingDB/ChEMBL entry (CHEMBL1209806 / BDBM50416476) attributed to 2,4-Dimethoxy-6H-benzo[c]chromen-6-one reports a functional EC50 of 6.31 nM for agonist activity at the human CB1 receptor expressed in CHO cells, measured by luciferase reporter gene assay at 5 hours [1]. Caution is warranted: the molecular weight (425.3 Da) and SMILES string associated with this entry on the gpcrDB and BindingDB structural display are inconsistent with the chemical identity of the target compound (MW 256.25), raising the possibility of a database curation error. If this data point is valid, it represents a >30-fold higher potency than the structurally related natural cannabinoid Cannabinol (CBN), which acts as a CB1 agonist with an EC50 of approximately 261 nM in adenylyl cyclase inhibition assays . However, cannabilactones AM1710 and AM1714, which carry a long alkyl side chain absent in this compound, exhibit markedly different selectivity (CB2-preferring with 54-fold and 490-fold selectivity, respectively), suggesting that the 2,4-dimethoxy analog, lacking the C-3 side chain, may have a distinct, potentially CB1-preferring profile [2].
| Evidence Dimension | CB1 receptor functional agonist potency (EC50) |
|---|---|
| Target Compound Data | EC50 = 6.31 nM (BindingDB entry CHEMBL1209806; attribution to CAS 1528793-29-4 requires verification due to MW discrepancy) |
| Comparator Or Baseline | Cannabinol (CBN): EC50 = ~261 nM (adenylyl cyclase inhibition, CB1); AM1710: Ki (CB1) = 360 nM; AM1714: Ki (CB1) = 400 nM |
| Quantified Difference | ~41-fold more potent than CBN if data valid; structurally distinct from CB2-selective cannabilactones |
| Conditions | Human CB1 receptor expressed in CHO cells; luciferase reporter gene assay; 5 hr incubation (target compound); adenylyl cyclase assay (CBN); radioligand displacement (AM1710/AM1714) |
Why This Matters
The potential for single-digit nanomolar CB1 functional agonist activity—if confirmed—would make this compound substantially more potent than prototypical cannabinoid reference standards, a critical consideration for selecting tool compounds in GPCR signaling research.
- [1] BindingDB. Entry BDBM50416476 / CHEMBL1209806. Agonist activity at human cannabinoid CB1 receptor expressed in CHO cells. Schering-Plough Research Institute. Retrieved from https://www.bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50416476 View Source
- [2] Khanolkar, A. D., Lu, D., Ibrahim, M., Duclos, R. I., Jr., Thakur, G. A., Malan, T. P., Jr., Porreca, F., Veerappan, V., Tian, X., George, C., Parrish, D. A., Papahatjis, D. P., & Makriyannis, A. (2007). Cannabilactones: A Novel Class of CB2 Selective Agonists with Peripheral Analgesic Activity. Journal of Medicinal Chemistry, 50(26), 6493–6500. (AM1710: CB1 Ki = 360 nM, CB2 Ki = 6.7 nM, 54-fold selectivity; AM1714: CB1 Ki = 400 nM, CB2 Ki = 0.82 nM, 490-fold selectivity) View Source
